5-Fluoro-6-methyl-1H-indazol-3-amine

Catalog No.
S15661068
CAS No.
M.F
C8H8FN3
M. Wt
165.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-6-methyl-1H-indazol-3-amine

Product Name

5-Fluoro-6-methyl-1H-indazol-3-amine

IUPAC Name

5-fluoro-6-methyl-1H-indazol-3-amine

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

InChI

InChI=1S/C8H8FN3/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H3,10,11,12)

InChI Key

KSHMGFBRRIBIQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)C(=NN2)N

5-Fluoro-6-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8FN3. It features a unique structure characterized by an indazole ring system, which is a fused bicyclic compound containing nitrogen atoms. The presence of fluorine and methyl groups at specific positions on the indazole ring contributes to its chemical properties and biological activity. The compound is often represented by its IUPAC name, 6-fluoro-5-methyl-1H-indazol-3-amine, and has a molecular weight of approximately 165.17 g/mol .

Typical for indazole derivatives. These include:

  • Suzuki Coupling Reactions: This method can be employed to introduce various substituents onto the indazole ring, enhancing its functional diversity .
  • Acylation Reactions: The amine group can undergo acylation, allowing for the synthesis of more complex derivatives .
  • Hydrazine Hydration: The compound can be synthesized from hydrazine derivatives, which react with appropriate substrates under controlled conditions to yield the desired indazole structure .

Research indicates that 5-fluoro-6-methyl-1H-indazol-3-amine exhibits significant biological activity, particularly in the context of cancer treatment. It has shown promising antitumor effects against various cancer cell lines, including K562 cells. The compound's mechanism of action may involve modulation of protein interactions, such as inhibiting the MDM2-p53 interaction, leading to increased p53 levels and subsequent apoptosis in cancer cells . Additionally, its fluorine substitution enhances lipophilicity, which may improve cellular permeability and bioavailability .

The synthesis of 5-fluoro-6-methyl-1H-indazol-3-amine can be achieved through several methods:

  • Reflux with Hydrazine: Starting from appropriate precursors, refluxing with hydrazine hydrate can yield high yields of the desired indazole derivative in a short time frame .
  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the introduction of various aryl groups onto the indazole structure, facilitating the creation of diverse analogs .
  • Microwave-Assisted Synthesis: Utilizing microwave technology can enhance reaction rates and yields for synthesizing indazole derivatives efficiently .

5-Fluoro-6-methyl-1H-indazol-3-amine has potential applications in:

  • Pharmaceutical Development: Due to its antitumor properties, it is being explored as a lead compound for developing new cancer therapies.
  • Chemical Research: As a versatile building block in organic synthesis, it can serve as a precursor for creating more complex molecules with varied biological activities.

Interaction studies have shown that 5-fluoro-6-methyl-1H-indazol-3-amine interacts effectively with specific proteins involved in cancer pathways. Notably, it has been observed to disrupt the MDM2-p53 interaction, leading to an increase in p53 levels, which is crucial for tumor suppression . Further studies are needed to elucidate the full range of interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 5-fluoro-6-methyl-1H-indazol-3-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Fluoro-5-methylindazole709046-14-00.97
6-Fluoroindazole34124-20.95
3-Aminoindazole34825-40.95
4-Bromoindazole944898960.94
Indazoles with different substituentsVariousVaries

These compounds exhibit varying degrees of biological activity and structural features that differentiate them from 5-fluoro-6-methyl-1H-indazol-3-amine. The unique fluorine substitution in 5-fluoro-6-methylindazole enhances its lipophilicity and potential bioactivity compared to others lacking this modification.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.07022543 g/mol

Monoisotopic Mass

165.07022543 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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